Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2

Bioanalytical method validation LC-MS/MS quantitation Stable isotope dilution assay

Deuterated analog of USP Rufinamide Related Compound B (CAS 1346597-78-1) for use as stable isotope-labeled internal standard (SIL-IS) in rufinamide API impurity quantitation. The +2 Da benzylic mass shift eliminates native analyte interference, enabling validated LC-MS/MS methods per ICH Q2(R1). Corrects for matrix effects and ionization variability unattainable with non-deuterated external standards. Exact 2,6-difluorobenzyl substitution matches the pharmacopeial standard for regulatory acceptance in ANDA submissions. Essential for pharmaceutical QC labs and generic manufacturers.

Molecular Formula C11H9F2N3O2
Molecular Weight 255.22 g/mol
Cat. No. B584574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2
Synonyms1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2
Molecular FormulaC11H9F2N3O2
Molecular Weight255.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3/i5D2
InChIKeyXVEURJOWGBWEPY-BFWBPSQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2: Deuterated Rufinamide Intermediate and Analytical Reference Standard for Pharmaceutical Quality Control


Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2 (CAS: 1346597-78-1) is a deuterium-labeled analog of the non-deuterated methyl ester intermediate used in the synthesis of the antiepileptic drug rufinamide . The non-deuterated parent compound (CAS: 217448-86-7) is officially designated as Rufinamide Related Compound B in the United States Pharmacopeia (USP) and serves as a reference standard for pharmaceutical impurity profiling . The -d2 variant incorporates two deuterium atoms at the benzylic methylene position, increasing its molecular mass from 253.21 Da (non-deuterated) to 255.22 Da , which enables its application as a stable isotope-labeled internal standard for quantitative LC-MS and GC-MS analyses .

Why Generic Deuterated Triazole Esters Cannot Substitute for Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2 in Rufinamide-Specific Analytical Workflows


Generic deuterated 1,2,3-triazole-4-carboxylate esters cannot substitute for this specific compound in pharmaceutical quality control applications because regulatory pharmacopeial monographs require impurity standards that are structurally identical to the target analyte with the exception of the isotopic label . The non-deuterated parent compound is explicitly specified as Rufinamide Related Compound B in USP36 monographs for rufinamide API purity assessment, and validated HPLC methods demonstrate baseline separation of this impurity from rufinamide (retention time 21.3 min for API) with linearity established over a defined concentration range (LOQ 0.25 mg/mL to 0.75 mg/mL for Impurity B) [1]. The specific 2,6-difluorobenzyl substitution pattern is critical: the dihedral angle between the triazole ring and the benzene ring is 77.3(1)°, and the triazole ring exhibits an r.m.s. deviation of 0.0048 Å from planarity [2]. Substituting with a 2,4-difluorobenzyl regioisomer or a non-fluorinated benzyl analog alters both chromatographic retention behavior and MS ionization efficiency, invalidating method transfer and regulatory compliance.

Quantitative Differentiation Evidence for Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2 Versus Non-Deuterated and Alternative Isotopologs


Mass Shift Advantage: +2 Da Isotopic Separation Enables Unambiguous Internal Standard Quantitation in Complex Matrices

The incorporation of two deuterium atoms at the benzylic methylene position increases the molecular mass from 253.21 Da (non-deuterated parent, C11H9F2N3O2) to 255.22 Da (C11H7D2F2N3O2) . This +2.01 Da mass shift provides baseline separation from the natural isotopic envelope of the non-deuterated analyte in MS detection, eliminating cross-talk between internal standard and analyte channels that occurs with single-deuterium (+1 Da) isotopologs where M+1 isotopic contribution from the analyte can interfere with quantitation . The benzylic position deuteration confers greater metabolic and analytical stability compared to methyl ester deuteration, as benzylic C-D bonds are not subject to esterase-mediated hydrolysis that could scramble the isotopic label during sample preparation [1].

Bioanalytical method validation LC-MS/MS quantitation Stable isotope dilution assay

Regulatory Identity: USP Reference Standard Classification Enables Compendial Method Compliance

The non-deuterated parent compound is officially designated as Rufinamide Related Compound B in USP36 and subsequent monograph revisions, with established specifications for use in related substances testing [1]. The USP reference standard (Catalog No. 1606423) is supplied as a pharmaceutical primary standard in neat format and is intended exclusively for use in specified quality tests and assays as detailed in USP compendia . The deuterated analog serves as the corresponding stable isotope-labeled internal standard for these compendial methods, enabling MS-based quantitation while maintaining structural identity with the regulated impurity .

Pharmaceutical impurity profiling USP compendial testing Regulatory submission

Crystallographic Confirmation of Molecular Geometry for Method Development and Structural Verification

Single-crystal X-ray diffraction of the non-deuterated parent compound provides definitive structural parameters that enable accurate method development and reference material characterization. The triazole ring is planar with an r.m.s. deviation of 0.0048 Å, and the dihedral angle between the triazole ring and the 2,6-difluorobenzyl benzene ring is 77.3(1)° [1]. Crystal packing is stabilized by intermolecular C-H⋯O and C-H⋯N hydrogen bonds along the b-axis. The compound crystallizes in the monoclinic space group P21 with unit cell parameters a = 8.4570(17) Å, b = 5.4140(11) Å, c = 12.125(2) Å, β = 92.28(3)°, V = 554.72(18) ų, and Z = 2 [1]. The structure was refined to R = 0.032 and wR = 0.088 for 1146 reflections with I > 2σ(I) [1].

X-ray crystallography Molecular conformation Polymorph screening

Synthetic Pathway Documentation Enables Process Validation and Impurity Tracking

The non-deuterated parent compound is synthesized via 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide and methyl propiolate in methanol under reflux for 10 hours, followed by recrystallization from petroleum ether:methanol (4:1) to yield white spiculate crystals with 51.8% yield and melting point 413 K [1]. Alternative synthetic routes proceed via esterification of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which is obtained from cycloaddition of 2,6-difluorobenzyl azide with propiolic acid at 70-80°C for 16-18 h in ~80% yield [2]. The potential for regioisomeric mixtures (1,4- vs. 1,5-disubstituted triazoles) during cycloaddition necessitates rigorous purity verification, which the deuterated analog facilitates via isotope dilution MS methods [3].

Process chemistry 1,3-dipolar cycloaddition Regioisomer control

High-Value Application Scenarios for Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2 in Pharmaceutical Analysis and Process Development


Quantitative LC-MS/MS Analysis of Rufinamide Related Compound B in API Batch Release Testing

Pharmaceutical QC laboratories utilize this deuterated compound as a stable isotope-labeled internal standard (SIL-IS) for quantifying Rufinamide Related Compound B in API batches per USP compendial requirements. The +2 Da mass shift eliminates isotopic interference from the native analyte, enabling accurate quantitation at the specified linearity range (LOQ 0.25 mg/mL to 0.75 mg/mL for Impurity B) with correlation coefficients exceeding 0.99 [1]. Validated HPLC methods demonstrate baseline separation of Related Compound B from rufinamide API (RT 21.3 min) and from degradation impurity C (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid), with percentage recoveries of 80-120% at LOQ level and 90-110% at other validation levels [1]. The SIL-IS approach corrects for matrix effects and ionization efficiency variations inherent to LC-MS detection, which cannot be achieved using non-deuterated external calibration standards .

Method Development and Validation for ANDA Regulatory Submissions

Generic pharmaceutical manufacturers developing Abbreviated New Drug Applications (ANDAs) for rufinamide require comprehensive impurity profiling methods that meet ICH Q2(R1) validation criteria. This compound serves dual purposes: (1) as the deuterated internal standard for MS-based method validation studies assessing specificity, linearity, accuracy, precision, and robustness; and (2) as a reference point for establishing system suitability parameters. The USP reference standard lineage of the non-deuterated parent provides regulatory precedent for method acceptance, while the availability of both non-deuterated (USP 1606423) and deuterated forms enables cross-validation between HPLC-UV pharmacopeial methods and modern LC-MS/MS workflows .

Process Chemistry Optimization and Regioisomer Control in Rufinamide Synthesis

During process development for rufinamide manufacture, the 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide and propiolic acid (or methyl propiolate) can yield mixtures of 1,4- and 1,5-disubstituted triazole regioisomers [2]. This deuterated compound enables accurate tracking and quantification of the desired 1,4-regioisomer intermediate (the methyl ester) throughout reaction optimization. The published crystallographic parameters (monoclinic P21, dihedral angle 77.3°) serve as definitive identity confirmation for the correct regioisomer after isolation [3]. Process chemists can use the deuterated analog to monitor intermediate purity and optimize conditions (temperature, solvent, stoichiometry) to maximize regioisomeric selectivity while maintaining yields of 51-80% as reported in literature precedents [2][3].

Metabolic Stability Studies of Rufinamide Analogs in Preclinical Development

In medicinal chemistry programs exploring novel 1,2,3-triazole-based anticonvulsants, deuterated analogs of key intermediates serve as internal standards for quantifying parent compounds in microsomal stability assays and pharmacokinetic studies. The benzylic C-D bonds in this compound confer resistance to CYP450-mediated benzylic oxidation, a known metabolic pathway for rufinamide-class compounds, enabling accurate determination of metabolic turnover rates without internal standard degradation confounding the measurement [4]. The structural relationship to rufinamide—an FDA-approved drug with established half-life of 6-10 hours and mechanism of action via voltage-gated sodium channel inactivation—provides contextual relevance for interpreting structure-activity relationship (SAR) data from analog series [4].

Quote Request

Request a Quote for Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.